![molecular formula C14H8F4O2 B596716 6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261593-39-8](/img/structure/B596716.png)
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid” is an organofluorine compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The organoboron reagent is relatively stable, readily prepared and generally environmentally benign .
Synthesis of Fluorinated Isoquinolines
Fluorinated isoquinolines, which are important components of pharmaceuticals and materials, can be synthesized using this compound . These compounds exhibit unique characteristics such as biological activities and light-emitting properties .
Synthesis of Fluorinated Quinolines
This compound can also be used in the synthesis of fluorinated quinolines . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
Pharmaceutical Applications
The compound can be used in the synthesis of pharmaceuticals. For example, it can be used in the synthesis of salicylanilide 4- (trifluoromethyl)benzoates via N,N′ -dicyclohexylcarbodiimide coupling in dry N,N -dimethylformamide .
Organic Light-Emitting Diode (OLED) Materials
Fluorinated isoquinoline derivatives, which can be synthesized using this compound, are used in the development of organic light-emitting diode (OLED) materials .
Alzheimer’s Disease Treatment
This compound can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Safety And Hazards
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that there could be future advancements in the synthesis and application of compounds like “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”.
properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQTUZLHWCZPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680890 |
Source


|
| Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261593-39-8 |
Source


|
| Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

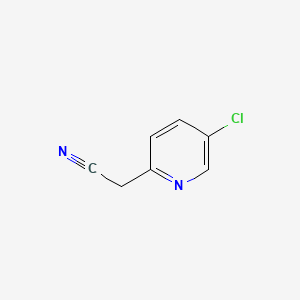

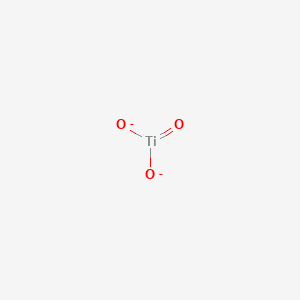
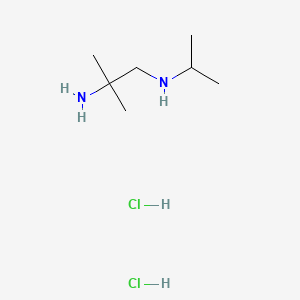
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
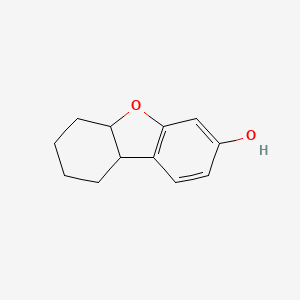
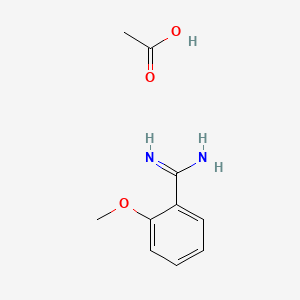
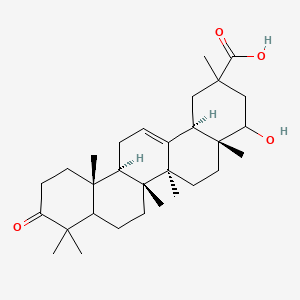
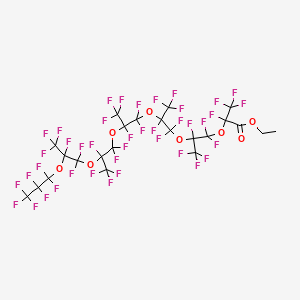
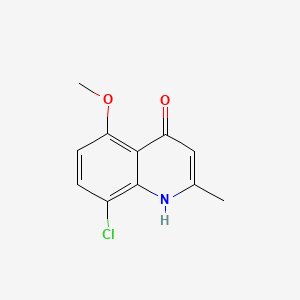
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)
![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)